molecular formula C15H10BrClN2O4 B119197 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide CAS No. 52130-87-7

2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Cat. No. B119197
CAS RN: 52130-87-7
M. Wt: 397.61 g/mol
InChI Key: XSTMFEOLMKEEMU-UHFFFAOYSA-N
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Description

“2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide” is a chemical compound with the molecular formula C15H10BrClN2O4 . It has a molecular weight of 397.61 . This compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 574.5°C at 760 mmHg . It should be stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .

Scientific Research Applications

Molecular Structure and Conformation

Research into similar compounds such as 2-Chloro-N-(3-methylphenyl)acetamide has focused on understanding their molecular structure and conformation. Studies have detailed how these compounds form dual intermolecular hydrogen bonds, influencing their molecular arrangement and properties (Gowda et al., 2007).

Synthesis Methods

The synthesis of related compounds like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide has been explored to optimize reaction conditions and yields. This includes identifying the best molar ratios and temperature settings for successful reactions, which can be applicable in synthesizing 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (Zhang Da-yang, 2004).

Pharmacological Potential

While avoiding drug use and dosage information, it is notable that compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide have been synthesized and assessed for potential pharmacological activities, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects (Rani et al., 2016).

Solvatochromism and Dipole Moment

Studies on N-(4-Methyl-2-nitrophenyl)acetamide have examined its solvatochromic behavior, revealing insights into how similar molecules like 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide might interact with solvents and the effects on their dipole moments (Krivoruchka et al., 2004).

Quantum Chemical Computations

Research involving quantum chemical computations on acetamide derivatives has been conducted to understand their reactivity and interaction with biological molecules, which is valuable for assessing the potential medical applications of 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (Oftadeh et al., 2013).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of similar compounds, including their structural elucidation and biological assessment, has shown potential in expediting the production process and assessing their antibacterial and antifungal activities (Ghazzali et al., 2012).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTMFEOLMKEEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200139
Record name 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide
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Molecular Weight

397.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

CAS RN

52130-87-7
Record name 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
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Record name 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide
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Record name 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BROMO-N-(2-(2-CHLOROBENZOYL)-4-NITROPHENYL)ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Gao, J Xu, C Liu, P Peng, C Zhao… - … Process Research & …, 2022 - ACS Publications
An improved synthesis process of clonazepam was developed with the key parameters determined. The trimer intermediate (9) of clonazepam prepared by using the one-pot method …
Number of citations: 2 pubs.acs.org

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